1-Methyl-4-(prop-2-yn-1-yl)piperazine
Overview
Description
1-Methyl-4-(prop-2-yn-1-yl)piperazine is a useful research compound. Its molecular formula is C8H14N2 and its molecular weight is 138.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Positron Emission Tomography (PET) Radiotracers
1-Methyl-4-(prop-2-yn-1-yl)piperazine analogues show potential for use in PET radiotracers, particularly in oncology. The analogues with reduced lipophilic character, such as compound (-)-(S)-9, demonstrate σ(2) receptor selectivity and moderate activity at the P-gp efflux pump, indicating potential for tumor cell entry and minimal antiproliferative activity (Abate et al., 2011).
Medicinal Chemistry
Piperazine-1-yl-1H-indazole derivatives, including those related to this compound, play a crucial role in medicinal chemistry. Their synthesis and docking studies are integral to the development of new medicinal compounds (Balaraju et al., 2019).
Anticancer and Antibacterial Properties
Certain piperazine derivatives exhibit good anticancer activity and low toxic nature. Their binding characteristics, such as to bovine serum albumin (BSA), provide insights into pharmacokinetic mechanisms (Karthikeyan et al., 2015). Furthermore, compounds like 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine show potential as bacterial biofilm and MurB enzyme inhibitors, offering possible applications in antibacterial therapies (Mekky & Sanad, 2020).
Anti-Inflammatory Activity
Novel compounds synthesized from this compound have shown anti-inflammatory activity. This includes in-vitro activity using HRBC membrane stabilization method and in-vivo activity in carrageenin-induced rat paw oedema models (Ahmed et al., 2017).
Neuroprotective Effects
Cinnamide derivatives, including those with a piperazine linker, have demonstrated effective activities against neurotoxicity induced by glutamine in PC12 cells and protective effects on cerebral infarction, suggesting potential applications in neuroprotection (Zhong et al., 2018).
Antidepressant and Antianxiety Activities
1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds have shown significant antidepressant and antianxiety activities, highlighting their potential use in psychiatric disorders (Kumar et al., 2017).
Antitubercular Activity
Certain piperazine derivatives have shown significant anti-tubercular activities against Mycobacterium tuberculosis strains, indicating their potential as therapeutic agents for tuberculosis (Naidu et al., 2016).
Antimicrobial Activities
Azole-containing piperazine derivatives have demonstrated moderate to significant antibacterial and antifungal activities in vitro, with some showing broad-spectrum efficacy comparable to standard drugs (Gan et al., 2010).
Properties
IUPAC Name |
1-methyl-4-prop-2-ynylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-3-4-10-7-5-9(2)6-8-10/h1H,4-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXAORINZJERRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542699 | |
Record name | 1-Methyl-4-(prop-2-yn-1-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45813-02-3 | |
Record name | 1-Methyl-4-(prop-2-yn-1-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-(prop-2-yn-1-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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